Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate
Overview
Description
Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8F4O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-fluoro-4-(trifluoromethoxy)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.
Oxidation: Potassium permanganate in an aqueous medium is often used for the oxidation of esters to carboxylic acids.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorinated compounds with potential biological activity.
Medicine: The compound may be explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-(trifluoromethoxy)benzoate depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and lipophilicity, which can affect its interaction with biological targets. The trifluoromethoxy group can also influence the compound’s electronic properties, potentially affecting its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-fluoro-3-(trifluoromethoxy)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- 4-(Trifluoromethoxy)benzaldehyde
Uniqueness
Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate is unique due to the specific positioning of the fluorine and trifluoromethoxy groups on the benzene ring. This unique arrangement can result in distinct chemical and physical properties compared to other similar compounds. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity and stability, making it potentially more effective in certain applications.
Properties
IUPAC Name |
ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-2-16-9(15)6-3-4-8(7(11)5-6)17-10(12,13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEYPLBDYOXBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261331 | |
Record name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197231-80-3 | |
Record name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197231-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-fluoro-4-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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